molecular formula C11H19NO2 B15349341 5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate CAS No. 791123-72-3

5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate

Cat. No.: B15349341
CAS No.: 791123-72-3
M. Wt: 197.27 g/mol
InChI Key: UVRLDHBFJCZHOS-UHFFFAOYSA-N
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Description

5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate is a bicyclic compound featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with an amino group at the 5-position and a 2-methylpropanoate ester at the 2-position. This structure combines rigidity from the bicyclic system with functional groups that may influence reactivity, solubility, and biological activity.

Properties

CAS No.

791123-72-3

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

(5-amino-2-bicyclo[2.2.1]heptanyl) 2-methylpropanoate

InChI

InChI=1S/C11H19NO2/c1-6(2)11(13)14-10-5-7-3-8(10)4-9(7)12/h6-10H,3-5,12H2,1-2H3

InChI Key

UVRLDHBFJCZHOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CC2CC1CC2N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • However, its ester group may limit stability under basic or enzymatic conditions compared to carbamates or carbonates in analogs like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate .
  • Biological Activity : Unlike the β-lactam analogs in , the target compound lacks the thiazolidine or β-lactam rings critical for antibiotic activity. Its amine group could, however, facilitate interactions with biological targets if derivatized.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves three key steps:

Cycloaddition : A Diels-Alder reaction forms the bicyclic backbone.

Functionalization : The amine and ester groups are introduced via nucleophilic substitution or catalytic hydrogenation .

Esterification : 2-methylpropanoic acid is coupled to the hydroxyl group using coupling agents like DCC or EDCI.

  • Optimization : Yield depends on solvent polarity (e.g., THF vs. DMF), temperature (0°C to reflux), and catalyst choice (e.g., Pd/C for hydrogenation). Kinetic studies suggest that prolonged reaction times (>24 hrs) reduce stereochemical purity .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A multi-spectral approach is recommended:

  • NMR : 1^1H NMR identifies protons near the bicyclic system (e.g., δ 1.2–1.8 ppm for bridgehead hydrogens). 13^{13}C NMR confirms the ester carbonyl (~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 240.2) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic core .

Q. How does the compound’s bicyclic structure influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The norbornane framework imposes steric constraints:

  • Bridgehead Reactivity : The amino group at C5 exhibits reduced nucleophilicity due to steric hindrance, requiring strong bases (e.g., LDA) for deprotonation.
  • Ester Hydrolysis : The 2-methylpropanoate ester resists hydrolysis under mild acidic conditions but cleaves efficiently with concentrated HCl/EtOH (1:1, reflux) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations or MS fragments)?

  • Methodological Answer : Contradictions often arise from dynamic effects or impurities:

Dynamic NMR : Probe temperature-dependent shifts to identify conformational exchange in the bicyclic system.

Isotopic Labeling : Use 15^{15}N-labeled amines to distinguish true signals from artifacts in crowded spectral regions.

Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What retrosynthetic strategies are effective for designing novel derivatives of this compound?

  • Methodological Answer : Prioritize disconnections at labile bonds:

  • Amine-Ester Disconnection : Retain the bicyclic core and modify the ester side chain (e.g., substituting 2-methylpropanoate with aryl esters).
  • Ring-Opening Functionalization : Use ozonolysis or metathesis to introduce unsaturated moieties while preserving stereochemistry.
  • AI Tools : Leverage synthesis-prediction algorithms (e.g., Reaxys or Pistachio) to propose feasible routes and evaluate step efficiency .

Q. How can researchers assess the compound’s biological activity, given its potential as a chiral building block for drug discovery?

  • Methodological Answer :

Enzyme Assays : Test inhibition of target enzymes (e.g., proteases) using fluorescence-based assays.

Docking Studies : Perform molecular docking with AutoDock Vina to predict binding poses in active sites.

SAR Analysis : Synthesize analogs with varying ester groups to correlate lipophilicity (logP) with activity .

Q. What strategies mitigate racemization during functionalization of the amine group?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct acylations at –20°C to slow base-catalyzed racemization.
  • Chiral Auxiliaries : Use (R)-BINOL-based catalysts to enforce stereochemical control during coupling.
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase .

Data Presentation

Property Value/Technique Reference
Molecular Weight239.3 g/mol (C12_{12}H21_{21}NO2_2)
Key IR Bands3300 cm1^{-1} (N-H), 1720 cm1^{-1} (C=O)
Typical Yield (Synthesis)45–60% (after chromatography)
logP (Predicted)1.8 ± 0.3 (Schrödinger Suite)

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